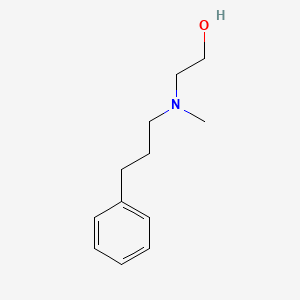

2-(Methyl(3-phenylpropyl)amino)ethanol

Description

It features a 3-phenylpropyl chain attached to a methylaminoethanol backbone. The compound is synthesized via alkylation of 2-chloroethanol with 1-bromo-3-phenylpropane in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF), yielding a 71% purified product after column chromatography . Key spectral data include ¹H NMR (D₂O) signals at δ 7.31–7.43 ppm (aromatic protons) and δ 3.78 ppm (ethylene glycol protons), confirmed via ESI-MS (m/z = 194 [M+H]⁺) .

Pharmacological Relevance This compound serves as an intermediate in synthesizing μ-opioid receptor agonists (e.g., compound 38 in ) and dopamine/serotonin transporter ligands .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-[methyl(3-phenylpropyl)amino]ethanol |

InChI |

InChI=1S/C12H19NO/c1-13(10-11-14)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |

InChI Key |

CGKNVPPWAKNYMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC1=CC=CC=C1)CCO |

Origin of Product |

United States |

Preparation Methods

Gabriel Synthesis for 3-Phenylpropylamine Precursor

The synthesis of 3-phenylpropylamine serves as a foundational step for subsequent alkylation or ethoxylation. As detailed in, the Gabriel synthesis employs phthalimide salts to generate primary amines via nucleophilic substitution. For example:

-

Chlorination : 3-phenylpropanol reacts with thionyl chloride () to form 1-chloro-3-phenylpropane (yield: 90–98.5%, purity: 91.3–98.4% by HPLC).

-

Phthalimide alkylation : The chloride intermediate reacts with potassium phthalimide in -dimethylformamide (DMF) at 90–100°C for 16–24 hours, yielding 2-(3-phenylpropyl)isoindoline-1,3-dione (yield: 99.2–99.7%).

-

Deprotection : Hydrazine hydrate in methanol cleaves the phthalimide group, producing 3-phenylpropylamine (yield: 94–95%, purity: 98.4–99.1% by HPLC).

This method ensures high regioselectivity and minimal byproducts, making it scalable for industrial use.

Ethoxylation for Ethanol Moiety Addition

Epoxide Ring-Opening with Ethylene Oxide

The ethanol group is introduced via nucleophilic attack of methyl(3-phenylpropyl)amine on ethylene oxide:

Conditions :

Alternative Reduction of Keto Intermediates

A ketone precursor, methyl(3-phenylpropyl)aminoacetone , can be reduced to the target alcohol using :

Process Optimization and Scalability

Solvent and Catalyst Selection

Purity and Byproduct Management

-

Byproducts : Over-alkylation (quaternary ammonium salts) in ethoxylation; controlled via stoichiometric excess of ethylene oxide.

-

Purification : Recrystallization from methanol/isopropyl alcohol mixtures achieves >98% purity (validated in and).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(3-phenylpropyl)amino)ethanol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halides or esters.

Scientific Research Applications

2-(Methyl(3-phenylpropyl)amino)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of various chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(Methyl(3-phenylpropyl)amino)ethanol involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby modulating their signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Binding Affinities

The following table compares 2-(methyl(3-phenylpropyl)amino)ethanol with key analogs, focusing on structural variations and opioid receptor affinities (Ki values from ):

| Compound Name | Substituent Variation | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Selectivity (μ/δ/κ) |

|---|---|---|---|---|---|

| This compound | 3-phenylpropyl chain | 0.45 | 4.2 | 18.3 | 1:9.3:40.7 |

| 2-(Methyl(phenethyl)amino)ethanol (30) | Phenethyl (shorter chain) | 1.2 | 8.7 | 25.6 | 1:7.3:21.3 |

| 2-(Methyl(4-phenylbutyl)amino)ethanol (5d) | 4-phenylbutyl (longer chain) | 0.89 | 6.5 | 20.1 | 1:7.3:22.6 |

| 3-{1-Hydroxy-2-{[benzyl(methyl)amino]methyl}cyclohexyl}phenol (5a) | Benzyl group | 2.3 | 12.4 | 34.8 | 1:5.4:15.1 |

Key Findings :

- The 3-phenylpropyl chain optimizes μ-opioid receptor affinity (Ki = 0.45 nM), outperforming phenethyl (Ki = 1.2 nM) and 4-phenylbutyl (Ki = 0.89 nM) analogs .

- Longer alkyl chains (e.g., 4-phenylbutyl) marginally reduce μ-selectivity compared to 3-phenylpropyl, suggesting steric hindrance or conformational limitations .

- Benzyl-substituted analogs (e.g., 5a ) exhibit lower affinity, highlighting the importance of aliphatic spacer groups for receptor engagement .

Functional Activity in [³⁵S]GTPγS Assays

Functional efficacy (Emax) and potency (EC₅₀) at μ-opioid receptors were evaluated using CHO cells expressing human receptors ():

| Compound | EC₅₀ (nM) | Emax (% of DAMGO) | Efficacy Profile |

|---|---|---|---|

| This compound | 12.4 | 82% | Partial Agonist |

| 2-(Methyl(phenethyl)amino)ethanol | 28.7 | 68% | Partial Agonist |

| 2-(Methyl(4-phenylbutyl)amino)ethanol | 15.9 | 75% | Partial Agonist |

Key Findings :

- The 3-phenylpropyl derivative demonstrates superior potency (EC₅₀ = 12.4 nM) and efficacy (82%) compared to phenethyl and 4-phenylbutyl analogs, aligning with its higher receptor affinity .

Comparison with Dopamine/Serotonin Transporter Ligands

Selectivity for Monoamine Transporters

and highlight analogs of this compound modified for dopamine (DAT) and serotonin (SERT) transporter inhibition:

| Compound | DAT Ki (nM) | SERT Ki (nM) | Selectivity (DAT/SERT) |

|---|---|---|---|

| 3-Phenylpropyl derivatives (e.g., 7–10) | 5–20 | 200–500 | 10–100 |

| 2-Substituted-2-phenethyl derivatives (e.g., 23–24) | 50–100 | 20–50 | 0.2–0.5 |

Key Findings :

- 3-Phenylpropyl derivatives exhibit DAT-selective inhibition (Ki = 5–20 nM), whereas phenethyl analogs favor SERT .

- Substituent position (2- vs. 3-) on the phenylpropyl chain critically modulates transporter selectivity, with 3-substituents favoring DAT .

Structure-Activity Relationship (SAR) Analysis

- Chain Length : Optimal μ-opioid affinity occurs with 3-phenylpropyl; shortening (phenethyl) or elongating (4-phenylbutyl) reduces potency .

- Substituents : Hydrophobic groups (e.g., phenyl) enhance receptor binding, while polar groups (e.g., hydroxyl) improve solubility but reduce CNS penetration .

- Stereochemistry : Optically pure analogs (>98% ee) show enhanced pharmacological profiles, emphasizing the role of chiral centers in receptor interactions .

Q & A

Q. What are the common synthetic routes for 2-(Methyl(3-phenylpropyl)amino)ethanol and its analogs?

The synthesis typically involves N-alkylation and purification strategies . For example, a two-step process starts with reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C, followed by triethylamine-mediated coupling (88% yield). Subsequent purification via C18 reverse-phase chromatography ensures high purity . Alternative routes include coupling 2-benzyl-acrylic acid with intermediates using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane, followed by AlH3 reduction to introduce methylene groups .

Q. How are physicochemical properties of this compound characterized, and why are they critical for drug design?

Key properties include a topological polar surface area (PSA) of 23.5 Ų , a calculated logP (XlogP) of 2.5, and one hydrogen bond donor. These metrics influence solubility, permeability, and adherence to Lipinski’s rules for drug-likeness. For instance, the moderate logP suggests balanced lipophilicity for membrane penetration, while the PSA aligns with compounds exhibiting oral bioavailability .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

Use NMR (for functional group confirmation), HPLC-MS (for purity assessment), and FT-IR (to identify amine and alcohol moieties). For example, in a related synthesis, C18 reverse-phase chromatography (acetonitrile/water gradient) achieved >95% purity . X-ray crystallography or computational modeling (e.g., density functional theory) can resolve stereochemical ambiguities in complex analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 3-phenylpropyl-substituted analogs?

Contradictory yields (e.g., 70–88% in alkylation vs. 96% in coupling reactions) highlight the need for base selection and temperature control . For instance, triethylamine in toluene at 100°C achieves 88% yield , while K2CO3/NaI in DMF at 70–80°C improves tertiary alcohol formation . Screening alternative bases (e.g., DIPEA) or solvents (e.g., THF for AlH3 reductions) may further enhance efficiency .

Q. What strategies address discrepancies in biological activity data among structurally similar analogs?

Structure-activity relationship (SAR) studies are critical. For example, substituting the 3-phenylpropyl group with fluorophenyl moieties (as in dopamine transporter inhibitors) alters binding affinity due to steric and electronic effects . Pairing in vitro assays (e.g., radioligand binding) with molecular docking can resolve contradictions, such as variable potency in dopamine uptake inhibition .

Q. How can computational tools guide the design of derivatives with enhanced pharmacokinetic properties?

Molecular dynamics simulations and QSAR models predict interactions with biological targets. For instance, reducing rotatable bonds (from 4 to 2) and increasing PSA (e.g., via hydroxylation) may improve solubility without compromising blood-brain barrier penetration . Tools like SwissADME can prioritize derivatives with optimal ADME profiles .

Q. What are the challenges in scaling up lab-scale syntheses of this compound for preclinical studies?

Key issues include purification scalability and reagent toxicity . While reverse-phase chromatography works for small batches (<1 g), industrial-scale processes may require solvent swaps (e.g., replacing DMF with ethyl acetate) or catalytic hydrogenation to avoid AlH3 hazards . Process analytical technology (PAT) can monitor critical quality attributes (CQAs) during scale-up .

Methodological Considerations

Q. How should researchers validate the reproducibility of synthesis protocols across labs?

Document detailed reaction parameters (e.g., stirring rate, inert gas flow) and use certified reference materials (CRMs) for calibration. For example, inconsistencies in triethylamine purity (95% vs. 99%) can alter reaction kinetics, necessitating batch-wise quality checks . Collaborative inter-laboratory studies are recommended for protocol harmonization.

Q. What in silico and in vitro assays are most relevant for probing the compound’s mechanism of action?

- In silico : Molecular docking (e.g., AutoDock Vina) to predict binding to dopamine transporters .

- In vitro : Radiolabeled ligand displacement assays (e.g., using [³H]GBR 12909) to measure inhibition constants (Ki) .

- Ex vivo : Microdialysis in rodent brain slices to assess dopamine reuptake inhibition .

Future Research Directions

- Biocatalytic synthesis : Explore enzymatic routes (e.g., ketoreductases) for greener production .

- Targeted delivery : Develop prodrugs by esterifying the ethanol moiety to enhance CNS bioavailability .

- Ecotoxicity profiling : Assess environmental impact via OECD 301 biodegradation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.